![molecular formula C22H24N4S2 B6501317 2-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole CAS No. 955742-86-6](/img/structure/B6501317.png)
2-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Some derivatives of 1,3,5-triazine, which is structurally similar to your compound, have been found to exhibit promising antimicrobial activity . They have shown effectiveness against Staphylococcus aureus and Escherichia coli . This suggests that your compound might also have potential as an antimicrobial agent.
Antifungal Activity
1,2,4-Triazine derivatives, another group of compounds related to your compound, have been reported to possess antifungal properties . This indicates a potential application of your compound in the treatment of fungal infections.
Anti-HIV Activity
1,2,4-Triazine derivatives have also been found to exhibit anti-HIV activity . This suggests that your compound could potentially be used in the development of treatments for HIV.
Anticancer Activity
Both 1,3,5-triazine and 1,2,4-triazine derivatives have been investigated for their anticancer properties . This indicates that your compound might have potential applications in cancer therapy.
Anti-inflammatory and Analgesic Activity
1,2,4-Triazine derivatives have been reported to possess anti-inflammatory and analgesic properties . This suggests that your compound could potentially be used in the development of pain relief and anti-inflammatory medications.
Antiviral Activity
1,3,5-Triazine derivatives have been found to exhibit antiviral activities . This indicates a potential application of your compound in the treatment of viral infections.
Zukünftige Richtungen
Benzothiazole derivatives are a promising class of compounds for the development of new pharmaceuticals due to their wide range of biological activities . Future research could focus on the synthesis, characterization, and biological evaluation of new benzothiazole derivatives, including “2-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole”.
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been found to exhibit inhibitory activity againstMycobacterium tuberculosis . They have also been associated with the inhibition of the non-receptor tyrosine kinase ITK, a component of the T-cell receptor signaling cascade .
Mode of Action
tuberculosis or modulate T-cell receptor signaling .
Biochemical Pathways
It is known that benzothiazole derivatives can interfere with the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation and pain .
Pharmacokinetics
Benzothiazole derivatives are generally synthesized in satisfactory yield and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
Result of Action
Some benzothiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities .
Action Environment
It is known that the synthesis of benzothiazole derivatives can be achieved through various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Eigenschaften
IUPAC Name |
2-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4S2/c1-13-9-15(3)19-17(11-13)27-21(23-19)25-5-7-26(8-6-25)22-24-20-16(4)10-14(2)12-18(20)28-22/h9-12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXYZMHGXKEZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C4=NC5=C(C=C(C=C5S4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.